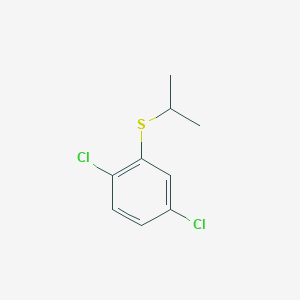

2,5-Dichlorophenyl isopropyl sulfide

Description

Contextual Significance of Organosulfur Compounds in Advanced Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical and biological science. Their applications are widespread, ranging from pharmaceuticals and agrochemicals to materials science. evitachem.comnus.edu.sg The sulfur atom, with its ability to exist in various oxidation states and form stable bonds with carbon, imparts unique properties to these molecules. evitachem.com This versatility makes organosulfur compounds valuable building blocks in organic synthesis, enabling the construction of complex molecular frameworks. evitachem.com Many biologically active natural products and synthetic drugs contain sulfur, highlighting the importance of this element in medicinal chemistry. nih.gov

Overview of Dichlorophenyl Moieties in Chemical Synthesis and Design

The dichlorophenyl moiety, a benzene (B151609) ring substituted with two chlorine atoms, is a common structural motif in many synthetic compounds. The presence and position of the chlorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. In chemical synthesis, dichlorophenyl groups can act as key intermediates, providing a scaffold for further functionalization. The electron-withdrawing nature of the chlorine atoms can activate or deactivate the aromatic ring towards certain reactions, offering chemists a tool to control synthetic outcomes.

Research Trajectories and Academic Imperatives for 2,5-Dichlorophenyl Isopropyl Sulfide (B99878)

Chemical and Physical Properties of 2,5-Dichlorophenyl Isopropyl Sulfide

The specific arrangement of atoms in this compound gives rise to a distinct set of physical and chemical properties that are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 99847-96-8 |

| Molecular Formula | C₉H₁₀Cl₂S |

| Molecular Weight | 221.14 g/mol |

| Melting Point | 45-47 °C |

| Solubility | Low aqueous solubility (<0.1 mg/mL); Moderate solubility in organic solvents (e.g., dichloromethane, acetone) |

| logP | 3.2 |

| Appearance | Crystalline solid at room temperature |

This data is compiled from available chemical supplier information.

The compound's high lipophilicity, as indicated by its logP value, suggests good membrane permeability, a property often sought in the development of biologically active molecules. vulcanchem.com It is stable under inert atmospheres but can be susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone upon prolonged exposure to air. vulcanchem.com For long-term storage, it is recommended to keep the compound in an amber glass container at 2–8°C under a nitrogen atmosphere. vulcanchem.com

Synthesis and Manufacturing of this compound

The primary industrial synthesis of this compound is achieved through a nucleophilic substitution reaction. This process involves the reaction of 2,5-dichlorothiophenol with isopropyl bromide in the presence of a base, such as potassium carbonate. vulcanchem.com

The reaction is typically carried out under reflux in a solvent like acetone (B3395972) for several hours to ensure completion. vulcanchem.com Following the reaction, purification is generally performed using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent, followed by recrystallization from a solvent such as ethanol (B145695) to yield the pure product. vulcanchem.com This method has been reported to achieve high yields and purity. vulcanchem.com

Applications in Chemical Synthesis

The unique combination of a dichlorinated phenyl ring and an isopropyl sulfide group makes this compound a versatile intermediate in organic synthesis.

Its structural motifs are found in certain classes of bioactive molecules. For example, analogous chlorinated aromatic structures are present in dicarboximide fungicides. vulcanchem.com Furthermore, the isopropylthio group can participate in hydrophobic interactions within the active sites of enzymes, a feature that has been explored in the design of kinase inhibitors. vulcanchem.com The presence of the chlorine atoms and the sulfide moiety provides multiple reactive sites for further chemical modification, allowing for its incorporation into more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHXDYLMFUEEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2,5 Dichlorophenyl Isopropyl Sulfide

Precursor-Based Synthetic Pathways

Traditional synthesis of 2,5-dichlorophenyl isopropyl sulfide (B99878) relies on the functionalization of readily available precursors, primarily dichlorobenzene derivatives and dichlorothiophenols. These methods are foundational in organic synthesis and offer reliable, albeit sometimes challenging, routes to the target compound.

The direct introduction of an isopropyl sulfide group onto a dichlorobenzene scaffold, specifically 1,4-dichlorobenzene (B42874), represents a direct synthetic approach. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a sulfur-based nucleophile displaces one of the chlorine atoms on the aromatic ring.

The key reactants for this pathway are 1,4-dichlorobenzene and a source of the isopropyl thiolate anion, such as sodium isopropanethiolate. The reaction is generally performed in a polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and enhance the nucleophilicity of the thiolate.

However, the SNAr reaction on an unactivated aryl halide like 1,4-dichlorobenzene is inherently challenging. libretexts.orglibretexts.orgpressbooks.pub The presence of two electron-withdrawing chlorine atoms is not sufficient to significantly activate the ring towards nucleophilic attack. Consequently, harsh reaction conditions, including high temperatures and pressures, are often necessary to drive the reaction forward. The reaction mechanism involves the initial attack of the isopropyl thiolate on the carbon atom bearing a chlorine, forming a high-energy intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub Subsequent elimination of the chloride ion yields the desired 2,5-dichlorophenyl isopropyl sulfide. A significant challenge in this approach is the potential for side reactions, such as the formation of diaryl sulfides or elimination products, particularly under forcing conditions.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Challenges |

|---|---|---|---|---|

| 1,4-Dichlorobenzene | Sodium Isopropanethiolate | Nucleophilic Aromatic Substitution (SNAr) | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | Harsh conditions required, potential for side reactions |

A more common and generally more efficient method for the synthesis of aryl sulfides is the alkylation of the corresponding thiophenol. In this case, 2,5-dichlorothiophenol serves as the key precursor. This approach is advantageous as the C-S bond is formed at a nucleophilic sulfur atom, which is a more facile process than the SNAr reaction on an unactivated aryl halide.

The synthesis begins with the deprotonation of 2,5-dichlorothiophenol using a suitable base to generate the corresponding thiolate anion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. The resulting 2,5-dichlorothiophenolate is a potent nucleophile.

The subsequent step involves the reaction of the thiolate with an isopropyl electrophile, typically an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane. This reaction proceeds via a standard SN2 mechanism, where the thiolate attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the desired this compound. The choice of solvent for this reaction is typically a polar aprotic solvent to facilitate the SN2 reaction. This method generally provides good to excellent yields under relatively mild conditions and is a preferred route for the synthesis of unsymmetrical thioethers.

| Reactant 1 | Reactant 2 | Base | Reaction Type | Key Conditions |

|---|---|---|---|---|

| 2,5-Dichlorothiophenol | 2-Bromopropane | Sodium Hydroxide | SN2 Alkylation | Polar Aprotic Solvent, Room Temperature to Moderate Heating |

Modern Synthetic Transformations

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for the formation of carbon-sulfur bonds. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and improved sustainability.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to the formation of C-S bonds is well-established. Palladium- and copper-based catalytic systems are the most commonly employed for the synthesis of aryl sulfides.

In a typical palladium-catalyzed approach, an aryl halide (or pseudohalide), such as 1,4-dichlorobenzene, is coupled with a thiol, in this case, propane-2-thiol. The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the thiolate, and finally, reductive elimination to form the aryl sulfide and regenerate the active catalyst. The use of specific ligands, such as bulky electron-rich phosphines, is often crucial for achieving high catalytic activity and preventing catalyst deactivation by the sulfur-containing reactants. nih.gov

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. These reactions typically employ a copper(I) or copper(II) salt as the catalyst and are often performed in the presence of a ligand, such as 1,10-phenanthroline, and a base. Copper-catalyzed methods can be particularly effective for the coupling of aryl iodides and bromides with thiols and can sometimes offer advantages in terms of cost and air stability of the catalyst.

| Catalyst System | Aryl Source | Thiol Source | General Mechanism | Key Features |

|---|---|---|---|---|

| Palladium/Phosphine Ligand | 1,4-Dichlorobenzene | Propane-2-thiol | Oxidative Addition/Reductive Elimination | High efficiency, broad substrate scope |

| Copper/Ligand | 1,4-Dichlorobenzene | Propane-2-thiol | Ullmann-type Condensation | Cost-effective, useful for specific substrates |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of aryl sulfides. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources.

Photocatalysis has emerged as a powerful tool in green synthesis. Visible-light-mediated photocatalytic methods can enable the formation of C-S bonds under mild, room-temperature conditions. beilstein-journals.orgnih.govnih.gov These reactions often involve the generation of a thiyl radical from a thiol or disulfide, which then reacts with an aryl partner. The use of organic dyes or metal complexes as photocatalysts allows for the use of low-energy visible light, making these processes more energy-efficient.

The use of green solvents is another key aspect of sustainable sulfide synthesis. Traditional volatile organic compounds (VOCs) are being replaced with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. rsc.orgresearchgate.netmdpi.com Reactions performed in these green solvents can significantly reduce the environmental impact of the synthetic process. Furthermore, metal-free catalytic systems, which avoid the use of potentially toxic and expensive heavy metals, are gaining increasing attention. rsc.org

The use of advanced reaction systems, such as microfluidic reactors and flow chemistry, offers significant advantages for the synthesis of chemical compounds, including this compound. These technologies provide precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions.

Microfluidic synthesis involves carrying out chemical reactions in a network of micro-channels. The small dimensions of these reactors lead to a high surface-area-to-volume ratio, which allows for rapid heating and cooling and efficient mixing. This precise control can lead to higher yields, improved selectivity, and reduced reaction times.

Flow chemistry, a related concept, involves the continuous pumping of reactants through a reactor. mdpi.comd-nb.infouc.pt This approach is highly scalable and allows for the integration of multiple reaction and purification steps into a continuous process. For the synthesis of a molecule like this compound, a flow process could involve the continuous mixing of 2,5-dichlorothiophenol and an alkylating agent in the presence of a base, followed by in-line purification to obtain the final product. The synthesis of complex molecules containing a 2,5-dichlorophenyl moiety has been demonstrated using flow chemistry, highlighting the potential of this technology for the preparation of the target sulfide. thieme-connect.de

Stereoselective Synthesis and Chiral Induction Strategies

The stereoselective synthesis of chiral sulfides, where the sulfur atom is the stereocenter, is a significant area of research due to the importance of such compounds in medicinal chemistry and as chiral auxiliaries. researchgate.net For a molecule like this compound, which is achiral as a whole unless the isopropyl group or another part of the molecule contains a chiral center, the focus of stereoselectivity would be on creating a chiral sulfoxide derivative through oxidation, or if a chiral variant of the sulfide is desired, employing asymmetric synthesis routes. Given the nature of the user's request, we will discuss theoretical strategies for inducing chirality in relation to this sulfide.

Catalytic Enantioselective Sulfoxidation:

A prominent strategy for generating chiral sulfur compounds is the catalytic enantioselective oxidation of a prochiral sulfide. wiley-vch.de In the case of this compound, this would involve its conversion to the corresponding chiral sulfoxide. Various metal complexes have been developed for this purpose, with vanadium, titanium, and manganese being common choices. These catalytic systems often employ chiral ligands to create a chiral environment around the metal center, which then directs the oxidation to favor one enantiomer over the other.

For instance, a Kagan-Modena type oxidation using a titanium-based catalyst, such as Ti(Oi-Pr)4, in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP), could be a viable approach. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Chiral Ligand | Oxidant | Potential Outcome |

| Ti(Oi-Pr)4 | (+)-Diethyl Tartrate | tert-Butyl Hydroperoxide | (R)-2,5-Dichlorophenyl isopropyl sulfoxide |

| Vanadium(IV) acetylacetonate | Chiral Schiff Base | Hydrogen Peroxide | Enantioenriched 2,5-Dichlorophenyl isopropyl sulfoxide |

| Manganese(III) salen complex | Chiral Salen Ligand | meta-Chloroperoxybenzoic acid (m-CPBA) | Scalemic 2,5-Dichlorophenyl isopropyl sulfoxide |

Chiral Auxiliary-Mediated Synthesis:

Another established approach involves the use of chiral auxiliaries. researchgate.net This strategy typically involves the reaction of a nucleophile with a chiral sulfinylating agent, where the chirality is temporarily incorporated from an auxiliary that is later removed. For the synthesis of a chiral derivative of this compound, one could envision a multi-step sequence.

A potential pathway could involve the reaction of a chiral sulfinate ester, derived from a chiral alcohol, with an organometallic reagent corresponding to the 2,5-dichlorophenyl or isopropyl group. The diastereomeric products could then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched sulfoxide. nih.gov

Table 2.3.2: Exemplary Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Synthetic Step | Potential Intermediate |

|---|---|---|

| (-)-Menthyl p-toluenesulfinate | Nucleophilic substitution with 2,5-dichlorophenylmagnesium bromide | Diastereomeric menthyl 2,5-dichlorophenylsulfinates |

It is important to note that the development of a specific stereoselective synthesis for this compound would require empirical optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, to achieve high yields and enantioselectivities.

Methodologies for Purification and Isolation in Synthetic Organic Chemistry

The purification and isolation of the target compound are critical steps to ensure the removal of unreacted starting materials, reagents, catalysts, and any side products, which is particularly important for dichlorinated aromatic compounds that may have isomeric impurities. google.com

Chromatographic Techniques:

Flash column chromatography is a widely used and effective method for the purification of moderately polar organic compounds like aryl sulfides. acs.org The choice of stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (eluent) is determined by the polarity of the target compound and its impurities. For this compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio, would likely be effective.

Table 2.4.1: Hypothetical Flash Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 98:2 to 95:5 v/v) |

| Detection | UV light (254 nm) or potassium permanganate (B83412) stain |

High-performance liquid chromatography (HPLC) can be employed for both analytical purity assessment and preparative isolation. For chiral separations of any resulting sulfoxide derivatives, chiral stationary phases (CSPs) would be necessary.

Crystallization:

Crystallization is a powerful purification technique for solid compounds, capable of yielding highly pure material. The success of this method depends on the compound's ability to form a stable crystal lattice and the selection of an appropriate solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which may be an oil or a low-melting solid at room temperature, low-temperature crystallization could be explored.

Distillation:

If the compound is a liquid with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points. Given the presence of two chlorine atoms on the aromatic ring, the boiling point of this compound is expected to be relatively high, making vacuum distillation a suitable choice to avoid decomposition at atmospheric pressure.

Analytical Techniques for Purity Assessment:

The purity of the isolated this compound must be confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and assessing the presence of impurities.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating volatile compounds and identifying them, useful for detecting and quantifying impurities.

Elemental Analysis: Determines the elemental composition (C, H, S, Cl) of the compound, providing a measure of its absolute purity.

By employing a combination of these purification and analytical techniques, one can obtain this compound of high purity, suitable for its intended applications.

Advanced Structural Elucidation and Computational Characterization of 2,5 Dichlorophenyl Isopropyl Sulfide

Spectroscopic Techniques for Research-Oriented Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For 2,5-Dichlorophenyl isopropyl sulfide (B99878), the ¹H NMR spectrum is expected to show distinct signals for the aromatic and isopropyl protons. The aromatic region would feature three protons on the dichlorophenyl ring. The proton at the C6 position, flanked by a chlorine and the sulfide group, would likely appear as a doublet. The proton at the C4 position, situated between a chlorine and a hydrogen, would be a doublet of doublets, and the proton at the C3 position would present as a doublet.

The isopropyl group would exhibit two characteristic signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl moiety.

The ¹³C NMR spectrum would complement this data by showing the expected number of unique carbon environments. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the sulfur substituent. The isopropyl group would contribute two additional signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dichlorophenyl Isopropyl Sulfide Predicted values are based on standard substituent effects and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C3-H) | ~7.2-7.3 | Doublet (d) | ~128-130 |

| Aromatic CH (C4-H) | ~7.1-7.2 | Doublet of Doublets (dd) | ~129-131 |

| Aromatic CH (C6-H) | ~7.4-7.5 | Doublet (d) | ~130-132 |

| Isopropyl CH | ~3.3-3.5 | Septet (sept) | ~35-40 |

| Isopropyl CH₃ | ~1.3-1.4 | Doublet (d) | ~22-24 |

| Aromatic C-S (C1) | - | - | ~135-140 |

| Aromatic C-Cl (C2) | - | - | ~132-134 |

| Aromatic C-Cl (C5) | - | - | ~133-135 |

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The most telling feature in the mass spectrum would be the molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed. The molecular ion would appear as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1, unequivocally indicating the presence of two chlorine atoms.

Fragmentation analysis would further support the structural assignment. Common fragmentation pathways would likely involve the loss of the isopropyl group, the cleavage of the C-S bond, and the loss of chlorine atoms, leading to predictable fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₀Cl₂S) Predictions are based on isotopic abundances and common fragmentation patterns.

| m/z Value | Predicted Ion/Fragment | Notes |

| 220/222/224 | [C₉H₁₀Cl₂S]⁺ | Molecular ion cluster, showing the characteristic 9:6:1 ratio for two chlorine atoms. |

| 177/179 | [C₆H₃Cl₂S]⁺ | Fragment corresponding to the loss of the isopropyl group (C₃H₇). |

| 142 | [C₆H₃ClS]⁺ | Fragment corresponding to the loss of an isopropyl group and one chlorine atom. |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint."

The FT-IR and Raman spectra of this compound would display characteristic bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹, and the C-S stretch would be expected in a similar range (600-750 cm⁻¹).

Table 3: Predicted Vibrational Spectroscopy Bands for this compound Frequencies are approximate and based on standard group frequencies.

| Vibrational Mode | Predicted FT-IR / Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-H Bend (Isopropyl) | 1370-1390 | Medium |

| C-Cl Stretch | 600-800 | Strong |

| C-S Stretch | 600-750 | Weak-Medium |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods confirm molecular connectivity, single-crystal X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled for determining molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.

A successful crystallographic analysis of this compound would reveal its precise molecular geometry. Key parameters of interest would include the conformation of the isopropyl group relative to the plane of the dichlorophenyl ring. The rotational freedom around the C(aryl)-S and S-C(isopropyl) bonds allows for various possible conformers, and the crystal structure would show the lowest energy conformation adopted in the solid state. The analysis would also detail how individual molecules pack together to form the crystal lattice, revealing patterns such as herringbone or layered structures.

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a vital tool in modern chemistry, enabling the prediction of molecular properties and reactivity. For this compound, these methods can reveal intricate details about its electronic structure, conformational possibilities, and potential for biological or chemical interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict geometric and electronic properties. For this compound, a common approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between computational cost and accuracy.

The primary outputs of such calculations are the optimized molecular geometry, including bond lengths and angles, and the distribution of electron density. The analysis would reveal the electronic effects of the two chlorine atoms on the phenyl ring and the influence of the isopropyl sulfide group. Key electronic properties derived from DFT include the dipole moment, atomic charges (e.g., Mulliken charges), and the molecular electrostatic potential (MEP) map. The MEP map is particularly insightful, as it visualizes regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For instance, negative potential is expected around the electronegative chlorine and sulfur atoms, while positive potential would be located near the hydrogen atoms.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar structures.

| Parameter | Predicted Value |

| C-S Bond Length (Phenyl-S) | 1.78 Å |

| C-S Bond Length (Isopropyl-S) | 1.83 Å |

| C-Cl Bond Length (C2-Cl) | 1.75 Å |

| C-Cl Bond Length (C5-Cl) | 1.75 Å |

| C-S-C Bond Angle | 103.5° |

| Dihedral Angle (C-C-S-C) | ~70° |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed exploration of the conformational landscape.

For this compound, the key degrees of freedom are the rotations around the Phenyl-S and Isopropyl-S bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers (stable states) and the transition states (energy barriers) that separate them. Studies on analogous molecules, such as methyl phenyl sulfide, suggest that the barrier to rotation around the C(sp²)-S bond is relatively low. pleiades.online The simulation would likely reveal a preferred dihedral angle that minimizes steric hindrance between the isopropyl group and the ortho-chlorine atom on the phenyl ring. By sampling numerous conformations, MD provides statistical insights into the most populated shapes of the molecule at a given temperature, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical parameters that can be calculated using DFT. mdpi.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-system of the dichlorophenyl ring. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring.

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is a key indicator of the molecule's kinetic stability. mdpi.com Other related quantum chemical descriptors, such as chemical hardness (resistance to change in electron distribution) and electronegativity (electron-attracting power), can also be derived from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity. mdpi.com

Table 2: Illustrative FMO and Quantum Chemical Parameters for this compound Note: These values are hypothetical and serve to illustrate the outputs of a typical quantum chemical calculation.

| Parameter | Definition | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.85 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

Conceptual Frameworks for Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule determine its activity.

In a hypothetical QSAR study involving this compound, the first step would be to calculate a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:

Electronic: Derived from quantum chemical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.

Steric: Related to the molecule's size and shape, such as molecular volume and surface area.

Hydrophobic: Describing the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological: Based on the 2D graph representation of the molecule, describing connectivity and branching.

Once these descriptors are calculated for a series of related compounds with known biological activities (e.g., inhibitory concentrations), a mathematical model is developed using statistical methods like multilinear regression (MLR) or machine learning algorithms. researchgate.net This model establishes a quantitative relationship between the descriptors and the activity. Such a model could then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the synthesis of more potent or selective molecules. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorophenyl Isopropyl Sulfide

Oxidation Chemistry of the Sulfide (B99878) Moiety

The sulfur atom in 2,5-Dichlorophenyl isopropyl sulfide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and well-studied reaction for aryl sulfides.

The selective oxidation of sulfides to sulfoxides, and further to sulfones, is a fundamental transformation in organic synthesis. The oxidation of this compound can be controlled to yield either the sulfoxide or the sulfone by careful selection of the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and sodium periodate. The use of one equivalent of the oxidizing agent typically favors the formation of the sulfoxide. Further oxidation to the sulfone can be achieved by using an excess of the oxidizing agent or a stronger oxidant.

Table 1: General Conditions for the Oxidation of Aryl Alkyl Sulfides

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature |

| Sulfoxide | m-CPBA | Dichloromethane, 0 °C to room temperature |

| Sulfone | Excess Hydrogen Peroxide (H₂O₂) | Acetic acid, heating |

This table presents generalized conditions for the oxidation of aryl alkyl sulfides and serves as a predictive guide for the reactivity of this compound.

The oxidation of sulfides can proceed through several mechanistic pathways, including electrophilic, radical, and photosensitized routes.

In the case of oxidation with peroxy acids, the mechanism is generally considered to be an electrophilic attack of the peroxy oxygen on the sulfur atom. The sulfur atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Radical mechanisms can be involved in certain oxidation processes, particularly those initiated by light or radical initiators. These pathways often involve the formation of a sulfide radical cation intermediate.

Photosensitized oxidation of sulfides can occur in the presence of a photosensitizer and light. This process can proceed via two main mechanisms: a Type I process involving electron transfer to form a sulfide radical cation, or a Type II process involving energy transfer to molecular oxygen to generate singlet oxygen, which then oxidizes the sulfide. For aryl sulfides, the electron transfer mechanism is often competitive with the singlet oxygen pathway.

Carbon-Sulfur Bond Activation and Cleavage Studies

The carbon-sulfur (C-S) bond in aryl sulfides is generally stable but can be cleaved under specific conditions, such as photochemical or thermal activation, or through the intervention of transition metals.

Photochemical cleavage of the C-S bond in aryl sulfides can be induced by ultraviolet light. This process typically involves the homolytic cleavage of the C-S bond to generate a phenyl radical and an isopropylthiyl radical. The subsequent reactions of these radicals can lead to a variety of products. The quantum yield of such processes is dependent on the specific substitution pattern of the aryl ring and the nature of the alkyl group.

Thermal decomposition of aryl isopropyl sulfides can also lead to C-S bond cleavage. However, this generally requires high temperatures. The stability of the C-S bond is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups, such as the chloro substituents in this compound, can affect the bond dissociation energy.

Transition metals, particularly palladium and nickel, are known to catalyze the cleavage of C-S bonds in aryl sulfides. These reactions are of significant interest for their application in cross-coupling reactions, where the sulfide group can act as a leaving group. The general mechanism involves the oxidative addition of the C-S bond to a low-valent metal center, followed by further transformations.

While specific studies on this compound are limited, research on related dichlorinated aryl sulfides demonstrates the feasibility of such transformations. These reactions often require the use of specific ligands to facilitate the catalytic cycle.

Table 2: Illustrative Transition Metal-Catalyzed Cross-Coupling of Aryl Sulfides

| Aryl Sulfide | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 4-Chlorophenyl methyl sulfide | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Biphenylyl methyl sulfide |

This table provides examples of transition metal-catalyzed reactions of related aryl sulfides to illustrate the potential reactivity of this compound in similar transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being heavily influenced by the directing effects of the existing substituents.

In electrophilic aromatic substitution , the reactivity of the ring is generally decreased by the electron-withdrawing inductive effect of the two chlorine atoms. The isopropylthio group is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. The chlorine atoms are also ortho, para-directors, but are deactivating. The substitution pattern will be a result of the combined directing effects of these three groups. The most likely positions for electrophilic attack are the carbons ortho and para to the isopropylthio group, with steric hindrance from the isopropyl group potentially disfavoring the ortho position.

Nucleophilic aromatic substitution on the dichlorophenyl ring is facilitated by the presence of the electron-withdrawing chlorine atoms. In this type of reaction, a nucleophile can replace one of the chlorine atoms. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The presence of the isopropylthio group will also influence the regioselectivity of the nucleophilic attack. Generally, nucleophilic aromatic substitution is favored when strong electron-withdrawing groups are present on the aromatic ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dichlorophenyl isopropyl sulfoxide |

| 2,5-Dichlorophenyl isopropyl sulfone |

| 2,5-dichlorophenyl methyl sulfide |

| 4-Chlorophenyl methyl sulfide |

| 4-Biphenylyl methyl sulfide |

| Di-p-tolyl sulfide |

| p-Tolyl(phenylethynyl)sulfane |

| Phenylboronic acid |

| Phenylacetylene |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen Peroxide |

| Potassium Permanganate (B83412) |

| Sodium periodate |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) |

| SPhos |

Regioselectivity and Stereospecificity in Chemical Transformations

No specific studies on the regioselectivity or stereospecificity of reactions involving this compound have been identified. To discuss these aspects, research would be needed to explore various chemical transformations, such as electrophilic or nucleophilic substitutions, additions, or rearrangements, and analyze the resulting product distributions. Such an analysis would require experimental data from techniques like NMR spectroscopy and chromatography to determine the formation of different regioisomers or stereoisomers.

Reaction Kinetics and Thermodynamic Analyses

There is a lack of published data on the reaction kinetics and thermodynamic parameters for transformations of this compound. A thorough investigation would involve:

Reaction Kinetics: Measuring reaction rates under varying conditions of temperature, concentration, and catalysts. This would allow for the determination of rate laws, rate constants, and activation energies, providing insights into the reaction mechanism.

Thermodynamic Analyses: Determining thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound. This information would be crucial for understanding the feasibility and spontaneity of potential transformations.

Without experimental data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Design and Synthesis of Derivatives and Analogues of 2,5 Dichlorophenyl Isopropyl Sulfide

Strategies for Structural Diversification

The isopropyl group provides a specific steric and lipophilic character to the parent molecule. Modifying this group is a direct strategy to probe the importance of this structural feature. The most common approach involves the S-alkylation of 2,5-dichlorothiophenol with a variety of alkyl halides or other electrophiles. tandfonline.com This reaction is typically performed in the presence of a base to generate the thiolate anion, which then acts as a nucleophile. tandfonline.com

Strategies for modulation include:

Varying Alkyl Chain Length and Branching: Replacing the isopropyl group with linear (e.g., n-propyl, n-butyl), branched (e.g., isobutyl, sec-butyl, tert-butyl), or cyclic alkyl groups (e.g., cyclopropyl (B3062369), cyclohexyl) can systematically alter the steric hindrance and lipophilicity around the sulfur atom. thieme-connect.comorganic-chemistry.org Copper-promoted S-cyclopropylation using cyclopropylboronic acid represents a modern approach for introducing small, strained rings.

Introduction of Functional Groups: Incorporating functional groups into the alkyl chain, such as ethers, alcohols, or esters, can introduce opportunities for hydrogen bonding and alter solubility. This can be achieved by using functionalized alkyl halides in the S-alkylation step.

The synthesis of these analogues can be achieved through well-established methods for thioether formation, such as the reaction of 2,5-dichlorothiophenol with corresponding alkyl halides, tosylates, or by coupling with alcohols under Mitsunobu conditions. tandfonline.com

| Parent Compound | Modification Strategy | Target Analogue | Synthetic Precursor Example |

| 2,5-Dichlorophenyl isopropyl sulfide (B99878) | Linear Chain | 2,5-Dichlorophenyl n-propyl sulfide | 1-Bromopropane |

| 2,5-Dichlorophenyl isopropyl sulfide | Increased Branching | 2,5-Dichlorophenyl tert-butyl sulfide | 2-Bromo-2-methylpropane |

| This compound | Cycloalkyl Introduction | 2,5-Dichlorophenyl cyclopropyl sulfide | Cyclopropylboronic acid |

| This compound | Functional Group Addition | 2-(2,5-Dichlorophenylthio)ethanol | 2-Bromoethanol |

The electronic properties of the aryl ring are largely dictated by the two chlorine atoms. Modifying the substitution pattern of this ring is crucial for understanding electronic effects on molecular interactions. This can involve altering the position of the existing chloro substituents or replacing them with other functional groups.

Key synthetic strategies include:

Positional Isomerism: Synthesizing isomers such as 2,4-dichloro, 3,4-dichloro, or 3,5-dichlorophenyl isopropyl sulfide allows for an assessment of how the relative positions of the electron-withdrawing groups affect the molecule's properties. These are typically prepared from the corresponding commercially available dichlorothiophenols.

Varying Electronic Nature: Replacing one or both chlorine atoms with other groups can modulate the ring's electron density. Electron-donating groups (e.g., methoxy, methyl) or alternative electron-withdrawing groups (e.g., trifluoromethyl, nitro) can be introduced. The synthesis of these analogues often requires multi-step sequences starting from appropriately substituted anilines or phenols, or through modern cross-coupling reactions on a pre-existing aryl sulfide scaffold.

Remote C-H Functionalization: Modern methods like iridium-catalyzed C-H borylation allow for the late-stage functionalization of the aryl ring at positions not easily accessible through classical methods. nih.gov This enables the introduction of a wide array of functional groups through subsequent Suzuki or other cross-coupling reactions. nih.gov

| Parent Moiety | Modification Strategy | Target Moiety | Potential Synthetic Route |

| 2,5-Dichlorophenyl | Positional Isomerism | 3,4-Dichlorophenyl | S-alkylation of 3,4-Dichlorothiophenol |

| 2,5-Dichlorophenyl | Introduce Electron-Donating Group | 2-Chloro-5-methoxyphenyl | S-alkylation of 2-Chloro-5-methoxythiophenol |

| 2,5-Dichlorophenyl | Introduce Electron-Withdrawing Group | 2-Chloro-5-(trifluoromethyl)phenyl | S-alkylation of 2-Chloro-5-(trifluoromethyl)thiophenol |

| 2,5-Dichlorophenyl | Late-stage Functionalization | 2,5-Dichloro-4-boronatophenyl | Iridium-catalyzed C-H borylation |

Replacing the dichlorophenyl ring with a heterocyclic system introduces heteroatoms (e.g., nitrogen, sulfur, oxygen) that can act as hydrogen bond acceptors or donors, significantly altering the compound's pharmacological and physicochemical profile. The synthesis of heteroaryl isopropyl sulfides can be approached in two primary ways: coupling isopropyl thiol with a halo-heterocycle, or coupling a mercapto-heterocycle with an isopropyl electrophile.

Commonly incorporated heterocycles include:

Five-membered rings: Thiophenes, furans, pyrazoles, and imidazoles.

Six-membered rings: Pyridines, pyrimidines, and pyrazines.

Fuzed systems: Benzothiazoles, benzimidazoles, and indoles.

Mild and efficient protocols for the synthesis of heteroaryl sulfides often utilize transition metal catalysis (e.g., palladium or copper) or proceed via the in-situ formation of highly reactive sulfenyl chlorides which are then trapped by organometallic reagents. rsc.orgacs.org These methods tolerate a wide array of sensitive functional groups often found in heterocyclic systems. acs.org

Preparation of Chiral Analogues for Stereochemical Studies

Introducing chirality into the structure allows for the investigation of stereospecific interactions with biological targets. Chirality can be introduced at two primary locations: at a carbon atom on the alkyl side-chain or at the sulfur atom itself.

Carbon-centered Chirality: A stereocenter can be created on the side chain, for example, by replacing the isopropyl group with a sec-butyl group. The synthesis of enantiomerically pure analogues, such as (R)- or (S)-2,5-Dichlorophenyl sec-butyl sulfide, typically involves the stereospecific nucleophilic substitution (SN2) of an enantiopure chiral alcohol derivative (e.g., a tosylate or mesylate) with the 2,5-dichlorothiophenolate anion. nih.gov This approach ensures the inversion of stereochemistry at the carbon center. nih.gov

Sulfur-centered Chirality (Sulfoxides): The sulfur atom in a sulfide is prochiral. Asymmetric oxidation of the sulfide to a sulfoxide (B87167) creates a stable stereogenic center at the sulfur. This transformation can be achieved using chiral oxidizing agents or through catalytic asymmetric oxidation. nih.govacsgcipr.org Metal complexes with chiral ligands, such as the Kagan-Andersen oxidation using a titanium/chiral diol system, are well-established methods for achieving high enantioselectivity. acsgcipr.org Biocatalytic methods using enzymes like monooxygenases also offer a green and highly selective route to chiral sulfoxides. acsgcipr.org The resulting enantiopure sulfoxides can be used to probe specific chiral recognition phenomena.

Combinatorial Approaches and Library Synthesis for Research Screening

To efficiently explore the structure-activity relationships of this compound analogues, combinatorial chemistry provides a powerful tool for the rapid synthesis of large, diverse collections of related compounds. nih.govscilit.com These libraries can then be subjected to high-throughput screening to identify compounds with desired properties.

A common strategy involves solid-phase organic synthesis (SPOS). nih.gov A scaffold, such as a functionalized thiophenol, is attached to a solid support (resin). The resin-bound substrate is then subjected to a series of reactions with a diverse set of building blocks. For example:

Scaffold Immobilization: An appropriately functionalized dichlorothiophenol (e.g., 4-hydroxy-2,5-dichlorothiophenol) is anchored to a solid-phase resin.

Diversification Step 1 (Alkylation): The resin-bound thiolate is alkylated by treating portions of the resin with a library of different alkyl halides (modulating the "isopropyl" position).

Diversification Step 2 (Aryl Modification): If the scaffold contains additional functional handles (e.g., a hydroxyl group), this site can be further diversified through reactions like etherification or esterification with another library of reagents.

The "split-pool" synthesis method is often employed to maximize diversity, where the resin is split into portions for each reaction step, and then recombined and re-split for subsequent steps. nih.gov This approach allows for the exponential generation of a large number of unique compounds in a systematic fashion, ideal for large-scale screening campaigns. acs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Complex Sample Matrices

Chromatography is the cornerstone of analytical chemistry for separating components from a complex mixture. For a semi-volatile organosulfur compound like 2,5-Dichlorophenyl isopropyl sulfide (B99878), both high-performance liquid chromatography and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For chlorinated aromatic sulfides, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases.

The use of advanced detection modalities enhances the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. For compounds with aromatic rings, UV detection is highly effective. While specific HPLC methods for 2,5-Dichlorophenyl isopropyl sulfide are not extensively documented in public literature, methodologies developed for similar structures, such as polychlorinated diphenyl sulfides, provide a strong basis for method development. osti.gov A typical RP-HPLC method for a related compound was validated using a C18 column with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer, demonstrating the technique's suitability. researchgate.netpensoft.net

Table 1: Illustrative HPLC-UV/PDA Parameters for Analysis of Chlorinated Aromatic Sulfides

| Parameter | Value/Description |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV/Vis or Photodiode Array (PDA) |

| Detection Wavelength | 225-254 nm (based on UV absorbance of the chlorophenyl moiety) |

Note: This interactive table contains hypothetical yet scientifically plausible parameters based on methods for structurally similar compounds.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometer (MS), it becomes a robust tool for both separation and definitive identification. allsubjectjournal.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column. hpst.cz As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification by comparison with mass spectral libraries. nih.gov

The combination of chromatographic retention time from GC and the mass spectrum from MS provides a high degree of specificity. allsubjectjournal.com For organosulfur compounds, which can be present at low concentrations in complex environmental samples, GC-MS is a frequently employed analytical approach. nih.govnih.gov The selection of an appropriate GC column, such as a low-polarity HP-5ms or equivalent, is critical for achieving good resolution. allsubjectjournal.com

Table 2: Typical GC-MS Operating Conditions for Analysis of Semi-Volatile Organosulfur Compounds

| Parameter | Value/Description |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu (scan mode) |

| MS Transfer Line Temp | 280°C |

Note: This interactive table contains hypothetical yet scientifically plausible parameters based on standard GC-MS methods for similar analytes.

Hyphenated Techniques for Comprehensive Structural Elucidation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern analytical research, offering unparalleled sensitivity and structural information.

For trace-level quantification in highly complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized, typically using Electrospray Ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the target compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and significantly reduces background noise, allowing for very low limits of detection. nih.gov While GC-MS is suitable for many applications, LC-MS/MS is advantageous for compounds that may degrade at high temperatures or for direct analysis of sample extracts with minimal cleanup. researchgate.net The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as ionization voltage and collision energy, for each specific analyte. mdpi.comnih.gov

Table 3: Exemplar LC-MS/MS Parameters for a Target Analyte

| Parameter | Value/Description |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ions (Q3) | Specific fragment ions resulting from collision-induced dissociation |

| Collision Gas | Argon |

| Collision Energy | Optimized for each precursor-to-product ion transition |

| Source Temperature | 400°C |

Note: This interactive table contains hypothetical parameters that would be determined during method development.

The integration of Gas Chromatography with Fourier-Transform Infrared (GC-FTIR) spectroscopy provides complementary structural information to GC-MS. While mass spectrometry identifies compounds based on their mass-to-charge ratio and fragmentation patterns, FT-IR identifies them based on the absorption of infrared radiation by their specific functional groups. mdpi.com This makes GC-FTIR particularly powerful for distinguishing between isomers that may produce very similar mass spectra but have unique IR spectra. mdpi.com

In a typical GC-FTIR system, the effluent from the GC column passes through a heated flow cell, known as a light-pipe, where it is irradiated with infrared light. The transmitted light is then analyzed by the FTIR spectrometer to generate a real-time IR spectrum for each eluting compound. mdpi.com The resulting data provides a molecular "fingerprint" based on vibrational and rotational energy states, which can be invaluable for unambiguous structural elucidation. copernicus.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Alkyl Group | C-H stretch (isopropyl) | 2975-2850 |

| Chloro-Aromatic | C-Cl stretch | 1100-1000 |

| Sulfide | C-S stretch | 700-600 |

Note: This interactive table lists expected absorption ranges for the functional groups present in the molecule.

Advanced Sample Preparation Protocols for Analytical Research

The success of any trace analysis hinges on the effectiveness of the sample preparation protocol. The goal is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. allsubjectjournal.com

For a compound like this compound in environmental samples (e.g., water, soil, sediment), Solid-Phase Extraction (SPE) is a widely used and effective technique. SPE utilizes a solid sorbent material packed in a cartridge to selectively adsorb the analyte from a liquid sample. Interferents are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This process achieves cleanup, concentration, and solvent exchange in a single procedure.

Solid-Phase Microextraction (SPME) is a solvent-free alternative where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber and is then thermally desorbed directly into the injector of a gas chromatograph.

For more complex solid matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be adapted. Originally developed for pesticide analysis in food, the QuEChERS approach involves a solvent extraction followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove specific interferences.

Table 5: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Common Applications |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High recovery, good concentration factor, high throughput. | Water samples, biological fluids. |

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber. | Solvent-free, simple, integrates sampling and extraction. | Water and air analysis, headspace analysis. |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, simple, low solvent use, high throughput. | Food, soil, and other complex solid matrices. |

Note: This interactive table provides a summary of common sample preparation methods applicable to the analysis of organic micropollutants.

Explorations in Chemical Biology and Advanced Materials Science Incorporating 2,5 Dichlorophenyl Isopropyl Sulfide

Development of Molecular Probes for Biochemical Research

Molecular probes are essential tools in chemical biology for the study of biological systems. These probes often consist of a pharmacophore, a reactive group, and an enrichment handle. nih.gov The design and synthesis of such tools based on the 2,5-Dichlorophenyl isopropyl sulfide (B99878) scaffold would be a primary step in its development for biochemical research.

Design and Synthesis of Photoaffinity Labels and Reporter Tags

Photoaffinity labeling is a powerful technique to capture transient interactions between small molecules and their protein targets. nih.gov This method involves a photoreactive group that, upon irradiation with light, forms a covalent bond with the interacting protein. nih.gov For 2,5-Dichlorophenyl isopropyl sulfide to be developed into a photoaffinity label, it would need to be chemically modified to include a photoreactive moiety, such as a benzophenone, arylazide, or diazirine. mdpi.com

The synthesis would also likely incorporate a reporter tag, such as an alkyne or azide (B81097) for click chemistry, to allow for the subsequent detection and enrichment of the labeled proteins.

Table 1: Potential Photoreactive Groups for Derivatizing this compound

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

| Benzophenone | ~350-360 | Triplet biradical | Inserts into C-H bonds; relatively stable. |

| Arylazide | ~254-300 | Nitrene | Highly reactive; can undergo rearrangements. |

| Diazirine | ~350-380 | Carbene | Smallest photoreactive group; less perturbation to the parent molecule. |

Fundamental Investigation of Ligand-Target Interactions at the Molecular Level

Once synthesized, these molecular probes could be used to investigate the interactions of the this compound scaffold with its biological targets. By covalently linking the probe to its target protein, researchers can identify the specific binding site through techniques like mass spectrometry-based proteomics. This would provide valuable insights into the molecular basis of the interaction, informing the design of more potent and selective modulators.

Chemical Biology Applications in Understanding Biological Processes

The true utility of a chemical probe lies in its application to study and manipulate biological processes. The this compound scaffold could potentially be used to modulate specific biochemical pathways and to conduct structure-activity relationship studies.

Role as a Chemical Scaffold for Modulating Defined Biochemical Pathways (e.g., enzymatic inhibition studies)

Many small molecules act as inhibitors or activators of enzymes. If this compound is found to interact with a particular enzyme, it could serve as a starting point for the development of a series of compounds to modulate that enzyme's activity. For instance, related sulfur-containing compounds have been investigated for their ability to release hydrogen sulfide (H₂S), a signaling molecule involved in various physiological processes. nih.govnih.gov Future studies could explore if this compound or its derivatives have similar properties and could thus be used to study H₂S-mediated pathways.

Structure-Activity Relationship (SAR) Studies in Controlled Biological Systems (e.g., in vitro assays, binding affinities)

To optimize the biological activity of the this compound scaffold, a systematic SAR study would be necessary. This involves synthesizing a library of analogs by modifying different parts of the molecule and evaluating their effects in controlled biological systems. For example, the chlorine atoms on the phenyl ring could be moved to different positions or replaced with other functional groups. The isopropyl sulfide group could also be altered. The resulting compounds would then be tested in in vitro assays to measure their binding affinities or inhibitory concentrations (IC₅₀) against a specific biological target.

Table 2: Hypothetical SAR Study of this compound Analogs

| Analog | R₁ | R₂ | R₃ | Biological Activity (e.g., IC₅₀) |

| Parent Compound | 2-Cl | 5-Cl | Isopropyl | To be determined |

| Analog 1 | 3-Cl | 5-Cl | Isopropyl | To be determined |

| Analog 2 | 2-F | 5-F | Isopropyl | To be determined |

| Analog 3 | 2-Cl | 5-Cl | n-Propyl | To be determined |

| Analog 4 | 2-Cl | 5-Cl | Cyclopropyl (B3062369) | To be determined |

Polymeric and Supramolecular Materials Science Applications

The incorporation of specific chemical functionalities into polymers and supramolecular assemblies can impart them with unique properties and functions. The dichlorophenyl and isopropyl sulfide moieties of this compound could potentially be exploited in the design of advanced materials. For example, the sulfide group could be oxidized to a sulfoxide (B87167) or sulfone to tune the electronic properties of a polymer. The dichlorophenyl group could participate in non-covalent interactions, such as halogen bonding, to direct the self-assembly of supramolecular structures. However, a review of current literature does not indicate that this compound has been utilized in these applications to date.

Incorporation into Polymer Architectures (e.g., Poly(phenylene sulfide) Analogues)

No studies have been identified that report the use of this compound as a monomer or co-monomer in the synthesis of poly(phenylene sulfide) (PPS) analogues or any other polymer architectures. The existing body of research on PPS synthesis primarily focuses on the polymerization of monomers such as p-dichlorobenzene with a sulfur source. There is no documented evidence of the integration of the 2,5-dichloro substitution pattern combined with an isopropyl sulfide group into a PPS backbone. Consequently, no data on the resulting polymer properties, such as thermal stability, mechanical strength, or solubility, are available.

Design of Self-Assembling Systems for Advanced Materials Research

There is no published research on the utilization of this compound in the design and development of self-assembling systems. The specific steric and electronic properties conferred by the dichlorophenyl and isopropyl sulfide moieties have not been explored in the context of directing non-covalent interactions to form ordered supramolecular structures. As a result, there are no findings on its potential to form liquid crystals, gels, or other self-assembled materials for applications in nanotechnology or materials science.

Catalytic Applications and Mechanistic Insights (e.g., as redox-active ligands in organometallic catalysis)

A thorough search of the scientific literature reveals no instances of this compound being employed as a ligand, or a precursor to a ligand, in organometallic catalysis. There are no reports on its coordination chemistry with transition metals or its potential activity as a redox-active ligand. Mechanistic studies involving this specific compound in catalytic cycles have not been conducted.

Environmental Chemical Research (e.g., degradation pathways in model environmental systems, fate and transport mechanisms)

There is a lack of scientific data concerning the environmental fate of this compound. No studies have been published investigating its degradation pathways, whether through biotic or abiotic processes, in soil, water, or atmospheric models. Similarly, research on its fate and transport mechanisms, including its potential for bioaccumulation, persistence, and mobility in the environment, is not available in the current scientific literature.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,5-dichlorophenyl isopropyl sulfide?

The compound is synthesized via nucleophilic substitution, reacting 2,5-dichlorothiophenol with isopropyl bromide under basic conditions (e.g., NaOH in ethanol or acetone). Key parameters include maintaining a reaction temperature of 25–70°C, solvent choice (ethanol for milder conditions, acetone for faster kinetics), and purification via recrystallization or distillation to achieve >90% purity. Industrial-scale synthesis employs continuous flow reactors with automated temperature and pressure control .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

Methodological steps include:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., chlorine at positions 2 and 5, isopropyl group on sulfur).

- Elemental Analysis : Verify molecular formula (CHClS).

- Melting Point Determination : Compare with literature values (if available). Cross-referencing these methods ensures accurate structural validation .

Q. What are the standard protocols for oxidizing this compound to sulfoxide or sulfone derivatives?

- Sulfoxide : Use 30% HO in acetic acid at 25°C for 2–4 hours (85% yield).

- Sulfone : Oxidize with KMnO in acidic aqueous conditions at 70°C for 6 hours (72% yield). Monitor reaction progress via TLC or IR spectroscopy (S=O stretch at 1050–1150 cm) to avoid over-oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for palladium-catalyzed cross-coupling reactions involving this sulfide?

Discrepancies in yields (e.g., 63% with Pd(OAc)/XPhos vs. 55% with CuI/L-proline) may arise from:

- Catalyst Loading : Optimize Pd/Cu ratios to balance activity and cost.

- Ligand Effects : Test phosphine (XPhos) vs. amino acid (L-proline) ligands for steric/electronic modulation.

- Substrate Scope : Evaluate arylboronic acid/iodide reactivity under varying temperatures (80–120°C). Systematic screening using Design of Experiments (DoE) can identify critical factors .

Q. What methodological strategies enhance selectivity in radical-mediated reactions of this compound?

To minimize side reactions (e.g., C–S bond cleavage):

- Initiator Choice : Use AIBN or benzoyl peroxide under controlled thermal/UV conditions.

- Solvent Effects : Non-polar solvents (hexane) favor radical stability over polar aprotic solvents.

- Additives : Include radical scavengers (TEMPO) to quench undesired pathways. Monitor intermediates via EPR spectroscopy to validate radical mechanisms .

Q. How does alkaline hydrolysis of the sulfide bond compare to reductive cleavage, and what are the implications for mechanistic studies?

- Alkaline Hydrolysis : 10% NaOH at 100°C for 8 hours cleaves the S–C bond, yielding 2,5-dichlorophenol (89%) and isopropyl mercaptan.

- Reductive Cleavage : LiAlH in THF reduces the sulfide to 2,5-dichlorothiophenol (76%) and isopropanol. Contrasting pathways suggest nucleophilic vs. electron-transfer mechanisms. Kinetic isotope effects (KIEs) and DFT calculations can further elucidate transition states .

Q. What approaches are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 2,4-dichloro or methyl sulfide derivatives) to isolate chlorine/isopropyl effects.

- Target Identification : Use affinity chromatography or molecular docking to probe interactions with enzymes (e.g., cytochrome P450).

- Lipophilicity Optimization : Adjust the isopropyl group to modulate membrane permeability (logP calculations via HPLC) .

Q. How should environmental impact assessments address waste streams from large-scale synthesis of this compound?

- Waste Characterization : Quantify residual 2,5-dichlorothiophenol (toxic) and isopropyl bromide (ozone-depleting) via GC-MS.

- Neutralization Protocols : Treat alkaline hydrolysates with acetic acid to precipitate phenols.

- Life Cycle Analysis (LCA) : Evaluate solvent recovery (ethanol/acetone) and energy efficiency in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.